Pyroglutamylalanine

Description

Contextualization within Peptide and Dipeptide Biochemistry Research

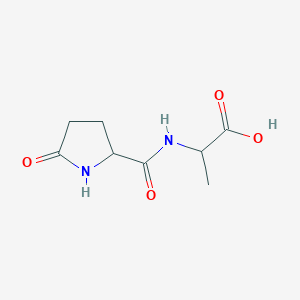

Pyroglutamylalanine, chemically known as (S)-2-((S)-5-Oxopyrrolidine-2-carboxamido)propanoic acid, is a dipeptide composed of pyroglutamic acid and alanine (B10760859) residues linked by a peptide bond. sigmaaldrich.com The defining feature of this molecule is the N-terminal pyroglutamyl residue, a cyclic lactam derived from glutamic acid or glutamine. wikipedia.org This cyclization can occur spontaneously, particularly under heat, or be catalyzed by enzymes known as glutaminyl cyclases. wikipedia.orgnih.gov The formation of the pyroglutamyl ring makes the N-terminus resistant to degradation by most aminopeptidases, which typically require a free primary amino group to function. wikipedia.org This inherent stability is a key characteristic of pyroglutamyl peptides and influences their biological half-life. dcu.ie

In the broader context of peptide biochemistry, dipeptides like this compound are fundamental units of proteins and also exist as independent signaling molecules. The synthesis of such peptides for research purposes can be achieved through methods like solid-phase peptide synthesis (SPPS), often employing Fmoc-protected amino acids to control the sequence and ensure purity. portlandpress.comwashokujapan.jp Chemical synthesis of similar pyroglutamyl-containing dipeptides has been described, for instance, using L-pyroglutamic acid and an amino acid amide in the presence of coupling agents like dicyclohexylcarbodiimide (B1669883) and hydroxybenzotriazole. researchgate.net

The properties of dipeptides are dictated by their constituent amino acids. Alanine, a non-essential amino acid with a simple methyl side chain, is integral to protein structure and is involved in glucose metabolism. veeprho.comcreative-proteomics.com The combination of the stable pyroglutamyl cap and the alanine residue gives this compound specific physicochemical properties that are a subject of research interest.

Historical Perspectives on Pyroglutamyl Dipeptide Investigation

The study of pyroglutamyl peptides is intrinsically linked to the discovery and characterization of proteins and peptides with blocked N-termini. The presence of pyroglutamic acid at the N-terminus of proteins was identified as a challenge for sequencing techniques like Edman degradation, which requires a free N-terminal amino group. wikipedia.org This led to the investigation of enzymes capable of removing this blocking group.

Early research in the 1970s and 1980s focused on identifying and purifying enzymes that could cleave the pyroglutamyl residue from peptides. These enzymes, named pyroglutamyl peptidases or pyroglutamate (B8496135) aminopeptidases, were found to be widespread in various tissues and organisms. nih.gov A 1983 study by Browne and O'Cuinn on enzymes from guinea-pig brain was a notable contribution, where a purified pyroglutamate aminopeptidase (B13392206) was shown to hydrolyze several pyroglutamyl-containing peptides, including the dipeptides this compound and pyroglutamyl-valine. dcu.ie This research was significant as it demonstrated the broad substrate specificity of this class of enzymes and established this compound as a substrate.

A key development in the structural understanding of this dipeptide came in 1989 when Ramasubbu and Parthasarathy determined the crystal structure of L-pyroglutamyl-L-alanine. nih.gov This provided precise data on its molecular conformation, bond lengths, and angles, offering a foundational basis for molecular modeling and structure-activity relationship studies. nih.gov The investigation into enzymes that act on pyroglutamyl peptides continued, and in 1994, Besson and colleagues utilized this compound to develop a sensitive conductimetric assay for measuring pyroglutamyl peptidase activity from Streptococcus pyogenes. researchgate.net These historical studies have laid the groundwork for understanding the biochemical role of this compound.

Significance in Fundamental Biological and Biochemical Inquiry

The primary significance of this compound in academic research lies in its use as a tool to study a specific class of enzymes: the pyroglutamyl peptidases (PGPs). portlandpress.comgoogle.com There are different types of PGPs, with Pyroglutamyl Peptidase I (PGP-I) being a cytosolic cysteine peptidase with broad substrate specificity, capable of hydrolyzing small pyroglutamyl peptides like this compound. dcu.iefrontiersin.org In contrast, Pyroglutamyl Peptidase II is a more specific metalloenzyme primarily involved in the degradation of thyrotropin-releasing hormone (TRH). nih.gov

This compound serves as a model substrate for elucidating the kinetics and substrate specificity of PGP-I from various sources. dcu.ieresearchgate.net For example, research on PGP-I from Streptococcus pyogenes used this compound to determine the enzyme's Michaelis-Menten constant (Kₘ), a key parameter indicating the affinity of the enzyme for its substrate. researchgate.net Such studies are fundamental to understanding enzyme mechanisms and their physiological roles, which can range from general protein and peptide catabolism to the regulation of specific bioactive peptides. frontiersin.org

Furthermore, the stability conferred by the pyroglutamyl residue makes dipeptides like this compound interesting subjects in studies of peptide metabolism and bioavailability. dcu.ieresearchgate.net Understanding how these stable dipeptides are processed or absorbed is relevant to fields from nutrition to pharmacology. While many studies focus on more complex, biologically active pyroglutamyl peptides, the fundamental biochemical properties of simple dipeptides like this compound provide a crucial baseline for this research.

Interactive Data Tables

Below are tables summarizing key research findings and properties of this compound.

Table 1: Physicochemical and Crystallographic Properties of L-Pyroglutamyl-L-alanine

| Property | Value | Source |

| Chemical Formula | C₈H₁₂N₂O₄ | nih.govcymitquimica.com |

| Molecular Weight | 200.19 g/mol | nih.govcymitquimica.com |

| CAS Number | 21282-08-6 | nih.govjk-sci.com |

| Crystal System | Monoclinic | nih.gov |

| Space Group | P2(1) | nih.gov |

| Cell Dimensions | a = 4.863 Å, b = 16.069 Å, c = 6.534 Å, β = 109.9° | nih.gov |

| Calculated Density | 1.385 g/cm³ | nih.gov |

| Appearance | White to off-white solid | google.com |

Table 2: Research Findings on the Enzymatic Hydrolysis of this compound

| Enzyme Source | Enzyme Type | Kinetic Parameter (Kₘ) | Research Focus | Source |

| Streptococcus pyogenes | Pyroglutamyl Peptidase | 0.34 mM | Development of a conductimetric assay for peptidase activity. | researchgate.net |

| Guinea-pig brain (soluble fraction) | Pyroglutamate Aminopeptidase | Not specified | Characterization of enzymes involved in thyroliberin degradation. | dcu.ie |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-[(5-oxopyrrolidine-2-carbonyl)amino]propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O4/c1-4(8(13)14)9-7(12)5-2-3-6(11)10-5/h4-5H,2-3H2,1H3,(H,9,12)(H,10,11)(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIJVJUARZXCJJP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)NC(=O)C1CCC(=O)N1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70901333 | |

| Record name | NoName_435 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70901333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Ii. Synthetic Methodologies and Chemical Derivatization of Pyroglutamylalanine and Analogues

Classical and Contemporary Approaches to Pyroglutamylalanine Synthesis

The formation of the pyroglutamyl (pGlu) moiety, a cyclic lactam of glutamic acid, presents unique challenges and opportunities in peptide synthesis. The synthesis of this compound can be approached through several established and emerging routes.

Solution-Phase Synthetic Routes

Solution-phase peptide synthesis (SPPS), though often more time-consuming than solid-phase methods, remains a valuable strategy, particularly for complex structures or when large quantities are needed. nih.gov The synthesis of pyroglutamyl dipeptides in solution can be achieved in two primary ways: by coupling a pre-formed pyroglutamic acid unit to an alanine (B10760859) derivative or by inducing cyclization of an N-terminal glutamine or glutamic acid residue after its coupling to alanine. thieme-connect.de

The direct coupling approach involves activating the carboxyl group of a suitably protected pyroglutamic acid and reacting it with a protected alanine ester or amide. thieme-connect.de Common coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCCI) combined with 1-hydroxybenzotriazole (B26582) (HOBt) have been effectively used to facilitate peptide bond formation in the synthesis of pyroglutamic acid analogues. rsc.orgnih.gov

Alternatively, a dipeptide such as Gln-Ala or Glu-Ala can be synthesized first, followed by cyclization of the N-terminal residue. For glutamine-containing peptides, cyclization to the pyroglutamyl derivative can be induced under acidic conditions, often as a one-pot reaction with the cleavage of acid-labile protecting groups. thieme-connect.de For glutamic acid residues, cyclization requires activation of the γ-carboxyl group, for instance with carbodiimides like N,N'-carbonyldiimidazole (CDI), to form the five-membered lactam ring. thieme-connect.de A challenge in solution-phase synthesis is the purification of intermediates, which traditionally relies on crystallization or chromatography. rsc.orgresearchgate.net Newer methods, such as Group-Assisted Purification (GAP) chemistry, aim to simplify this by avoiding these steps. rsc.org

| Strategy | Description | Key Reagents/Conditions | Reference |

|---|---|---|---|

| Direct Coupling | Coupling of N-protected pyroglutamic acid to a protected alanine derivative. | DCCI/HOBt, Z-pGlu-OH | thieme-connect.dersc.org |

| N-terminal Gln Cyclization | Synthesis of H-Gln-Ala-OR followed by acid-catalyzed cyclization. | TFA, reflux conditions | thieme-connect.de |

| N-terminal Glu Cyclization | Synthesis of H-Glu-Ala-OR followed by activation of the γ-carboxyl group. | CDI | thieme-connect.de |

Solid-Phase Peptide Synthesis Adaptations

Solid-phase peptide synthesis (SPPS) is the dominant methodology for preparing peptides for research purposes. mdpi.com In the context of this compound, SPPS offers several routes. Similar to solution-phase methods, one can either couple pyroglutamic acid directly to the resin-bound alanine or cyclize an N-terminal glutamine residue at the end of the synthesis.

The high tendency of N-terminal glutamine to cyclize into pyroglutamic acid is a well-known side reaction in SPPS, particularly during the acidic conditions used for cleavage from the resin (e.g., with trifluoroacetic acid, TFA). thieme-connect.de While often undesirable, this reaction can be exploited for the deliberate synthesis of pyroglutamyl peptides. However, base-catalyzed pyroglutamyl formation during Fmoc-deprotection steps (using piperidine) is generally a very slow reaction and considered negligible. thieme-connect.de

A more sophisticated approach involves the use of "safety-catch" linkers. mdpi.comnih.gov One such strategy utilizes a C-terminal glutamic acid residue attached to the solid support. After chain elongation is complete, the side-chain carboxyl group of the initial Glu residue is deprotected and activated. This activated group then reacts with a backbone amide, leading to the formation of a pyroglutamyl (pGlu) imide moiety and cleavage of the peptide from the resin. mdpi.comnih.gov This method has been used for the synthesis of peptide thioesters. mdpi.com

| Method | Description | Key Features | Reference |

|---|---|---|---|

| N-terminal Gln Cyclization | Assembly of Gln-Ala...-Resin, followed by cleavage/cyclization. | Often occurs during final acid cleavage (e.g., with TFA). | thieme-connect.de |

| Direct pGlu Coupling | Coupling of Fmoc-pGlu-OH to H-Ala...-Resin. | Straightforward but requires synthesis of the pGlu building block. | thieme-connect.de |

| Safety-Catch Linker | Formation of a backbone pyroglutamyl imide from a C-terminal Glu to release the peptide. | Enables synthesis of C-terminal modified peptides like thioesters. | mdpi.comnih.gov |

Enzymatic Synthesis Approaches

Enzymatic methods for peptide synthesis offer significant advantages, including high stereoselectivity and the absence of racemization, which can be a drawback in chemical condensation methods. google.com While direct enzymatic synthesis of this compound is not widely documented, the principles of enzymatic peptide bond formation and precursor synthesis are well-established.

Enzymes like glutamine synthetase catalyze the formation of glutamine from glutamic acid and ammonia (B1221849), a key step in providing the precursor for pyroglutamic acid formation. nih.gov The synthesis of peptides can be achieved using various proteases under kinetically controlled conditions, where an acyl donor C-terminal ester is used. google.com In principle, a pyroglutamyl ester could be coupled to alanine using a suitable enzyme.

Furthermore, multi-enzymatic systems, often referred to as "systems biocatalysis," can be designed to produce specific amino acids and peptides. mdpi.com For instance, D-amino acids can be synthesized using cascades involving D-amino acid dehydrogenases or transaminases. mdpi.com A chemo-enzymatic approach could involve the enzymatic synthesis of a Gln-Ala dipeptide, followed by a chemical cyclization step to yield the final product. The primary benefit of the enzymatic coupling step is the circumvention of racemization and the need for extensive side-chain protecting groups. google.com

Development of Novel Methodologies for Pyroglutamyl Dipeptide Formation

Research continues to push the boundaries of peptide synthesis, seeking greater control over three-dimensional structure and more efficient reaction pathways.

Stereoselective Synthesis Strategies

Control of stereochemistry is paramount in the synthesis of bioactive molecules. Stereoselective synthesis of this compound analogues often starts from chiral precursors like L-pyroglutamic acid. acs.org Methodologies have been developed for the substrate-controlled stereoselective alkylation of α-amino acid derivatives to produce optically pure substituted pyroglutamates. nih.gov For example, alkylation of iminoesters or oxazoles derived from chiral amino acids with specific reagents can yield pyroglutamate (B8496135) analogues with high stereocontrol. nih.gov

Bicyclic lactams derived from pyroglutamic acid serve as conformationally restricted scaffolds for synthesizing analogues of dipeptides. nih.gov This strategy not only controls but also helps in the determination of the stereochemistry of the resulting products. nih.gov By using a Horner-Wadsworth-Emmons olefination of an N-protected aspartate β-aldehyde with a pyroglutamate-derived β-keto phosphonate, a common precursor can be made to synthesize various rigid dipeptide surrogates, demonstrating a versatile and practical approach to stereocontrolled synthesis. acs.org

Use of Protecting Groups and Deprotection Strategies in Research Synthesis

The success of any peptide synthesis relies heavily on the selection of appropriate protecting groups for the α-amino group, the carboxyl group, and any reactive side chains. ekb.eg In the synthesis of this compound, the choice of protecting groups for the glutamine/glutamic acid and alanine precursors is critical.

In the widely used Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy for SPPS, the Fmoc group temporarily protects the α-amino group and is removed by a base like piperidine. nih.govnih.gov Permanent side-chain protecting groups, such as the tert-butyl (tBu) ether for glutamic acid, are cleaved at the end of the synthesis using strong acid (e.g., TFA). nih.gov The choice of side-chain protection for glutamine (e.g., trityl, Trt) is important to prevent side reactions, although unprotected glutamine can sometimes be used. acs.org

The synthesis of N-protected pyroglutamic acid derivatives like Boc-pGlu-OH and Z-pGlu-OH for use in direct coupling is typically based on the cyclization of the corresponding N-protected glutamic acid anhydrides. thieme-connect.de The development of novel protecting groups is an ongoing area of research. For example, the Dmab (4-{N-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl]amino}benzyl) ester group has been explored for glutamyl side-chain protection, though it was found to sometimes lead to the formation of Nα-pyroglutamyl terminated peptides as a side-product. rsc.org The careful orchestration of protection and deprotection steps is essential to prevent unwanted side reactions and ensure the synthesis of the desired pure dipeptide. acs.orgrsc.org

Green Chemistry Principles in Dipeptide Synthesis Research

The pharmaceutical and chemical industries are increasingly adopting green chemistry principles to minimize their environmental impact. nih.govrsc.org In peptide synthesis, this translates to reducing waste, using less hazardous solvents, and improving energy efficiency. gyrosproteintechnologies.comadvancedchemtech.com Traditional peptide synthesis is known for generating significant waste, with estimates suggesting that 80-90% of the waste comes from the numerous washing and purification steps required. advancedchemtech.com

To address this, researchers are exploring several greener alternatives:

Alternative Solvents: The use of hazardous solvents like dimethylformamide (DMF) is being phased out in favor of more environmentally friendly options such as binary mixtures like DMSO/EtOAc or N-butylpyrrolidinone (NBP). gyrosproteintechnologies.com

Microwave-Assisted Synthesis: Microwave technology significantly accelerates reaction times for both amino acid coupling and the removal of protecting groups, often reducing synthesis time from hours to minutes. creative-peptides.comnih.gov This leads to higher purity products and reduced energy consumption. creative-peptides.commdpi.com

Ultrasound-Assisted Synthesis: Sonication has been shown to dramatically reduce reaction times and improve yields in solid-phase peptide synthesis (SPPS). hielscher.comnih.gov This method can lead to a significant reduction in synthesis time and higher purity of the final peptide. nih.govacs.org

Enzymatic Synthesis: Chemoenzymatic approaches utilize hydrolases to form peptide bonds in a stereoselective manner, eliminating the need for complex protection and deprotection steps and harsh reaction conditions. nih.govresearchgate.net This method is considered a clean and mild procedure. nih.gov

Table 1: Comparison of Green Synthesis Methodologies for Dipeptides

| Methodology | Key Advantages | Typical Time Reduction | Reference |

| Microwave-Assisted Synthesis | Faster reaction times, higher purity, reduced side reactions. | Hours to minutes. | creative-peptides.comnih.govmdpi.com |

| Ultrasound-Assisted Synthesis | Significant time reduction, high crude peptide purity. | Up to 14-fold reduction. | hielscher.comnih.govacs.org |

| Enzymatic Synthesis | High specificity, no need for protecting groups, mild conditions. | Varies depending on enzyme and substrate. | nih.govresearchgate.net |

| Alternative Solvents | Reduced toxicity and environmental impact. | Not directly a time-saving measure. | gyrosproteintechnologies.com |

Chemical Modification and Derivatization for Research Applications

To investigate the biological functions and metabolic fate of this compound, researchers often employ chemically modified versions of the dipeptide. These modifications can be introduced at the N-terminus, C-terminus, or the side-chain of the alanine residue.

The N-terminus of this compound is naturally blocked by the pyroglutamyl residue, which is formed by the cyclization of an N-terminal glutamine or glutamate (B1630785) residue. thieme-connect.deacs.orgresearchgate.net This inherent modification makes the peptide resistant to degradation by aminopeptidases. thieme-connect.deresearchgate.net Further derivatization at the N-terminus is less common due to this stable cyclic structure.

However, the C-terminus is a frequent site for modification. Derivatization of the C-terminal carboxyl group can be used to attach fluorescent labels, such as fluorescein (B123965) isothiocyanate (FITC) or 5-FAM, for cellular imaging and tracking. creative-peptides.com Other modifications include amidation (conversion to -NH2), which can enhance stability and receptor affinity. creative-peptides.combiorxiv.org For instance, in a study on pyroglutamyl-asparaginyl-prolineamide, C-terminal extension with hydrophobic amino acids led to potent inhibitors of pyroglutamyl-peptidase II. nih.govnih.gov

The methyl side-chain of the alanine residue in this compound offers limited opportunities for direct modification. However, analogues of this compound can be synthesized where the alanine is replaced by other amino acids with more reactive side-chains. For example, replacing alanine with an amino acid containing a primary amine, carboxyl group, or thiol allows for the attachment of various probes.

In a study focused on creating specific sugar clusters for cell receptors, a pyroglutamyl-β-alanine derivative was synthesized. portlandpress.comnih.gov The free carboxylic group of this derivative was then coupled to the amino groups of a lysine-containing peptide core, demonstrating how side-chain functionality can be used to build more complex molecular structures for studying biological interactions. portlandpress.comnih.gov

Isotopic labeling is a powerful technique used to trace the metabolic fate of molecules within a biological system. bitesizebio.comnih.govgeneralmetabolics.com In the context of this compound, this involves synthesizing the dipeptide with stable isotopes, such as carbon-13 (¹³C), nitrogen-15 (B135050) (¹⁵N), or deuterium (B1214612) (²H), incorporated into its structure. jpt.comcpcscientific.com

These labeled peptides are chemically identical to their unlabeled counterparts but can be distinguished and quantified using mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy. jpt.comsilantes.com This allows researchers to track the absorption, distribution, metabolism, and excretion of this compound and its analogues.

For example, studies on the metabolic fate of pyroglutamyl peptides from food sources have utilized liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify these peptides in biological samples. sciopen.comresearchgate.netisnff-jfb.comisnff-jfb.com Isotopic labeling provides a more precise tool for these kinds of investigations, enabling the differentiation between the administered peptide and endogenous molecules. nih.govmdpi.com The synthesis of these labeled peptides typically follows standard solid-phase peptide synthesis (SPPS) protocols, using isotopically enriched amino acid precursors. cpcscientific.comsilantes.comisotope.com

Table 2: Common Isotopes Used in Metabolic Tracing of Peptides

| Isotope | Natural Abundance (%) | Application | Detection Method | Reference |

| Carbon-13 (¹³C) | 1.1 | Tracing carbon backbone metabolism. | Mass Spectrometry, NMR | jpt.comcpcscientific.com |

| Nitrogen-15 (¹⁵N) | 0.37 | Tracing nitrogen fate and protein turnover. | Mass Spectrometry, NMR | jpt.comcpcscientific.com |

| Deuterium (²H) | 0.015 | General metabolic tracing, kinetic isotope effect studies. | Mass Spectrometry, NMR | jpt.com |

Iii. Enzymatic Biotransformations and Metabolic Pathways of Pyroglutamylalanine

Substrate Specificity and Catalytic Mechanisms of Pyroglutamyl Peptidases

Pyroglutamyl peptidases (PGPs), also referred to as pyroglutamate (B8496135) aminopeptidases, are omega peptidases that catalyze the removal of a pyroglutamyl (pGlu) group from the N-terminus of proteins and peptides. researchgate.net This enzymatic action is vital for the regulation of several biologically active peptides.

Pyroglutamyl Aminopeptidase (B13392206) I (PGP-1) is a cytosolic cysteine peptidase expressed in a wide range of cell types. rndsystems.com It exhibits broad substrate specificity, hydrolyzing the N-terminal pyroglutamyl residue from various peptides. nih.gov However, the enzyme's activity is highly specific to the pGlu residue itself; even minor modifications to this ring structure can significantly diminish or eliminate the enzyme's ability to cleave the adjacent peptide bond. nih.gov For instance, PGP-1 is capable of hydrolyzing the peptide bond in the dipeptide pyroglutamyl-alanine. nih.govresearchgate.net The enzyme's function is dependent on a thiol-reducing agent for its activity. rndsystems.com PGP-1 is implicated in the inactivation of important peptide hormones such as thyrotropin-releasing hormone and luteinizing hormone-releasing hormone, which are protected from general aminopeptidases by their N-terminal pGlu residue. rcsb.org

The pyroglutamyl peptidase from the bacterium Streptococcus pyogenes is a key enzyme utilized in diagnostic tests for the identification of this species. nih.gov A conductimetric method has been successfully applied to measure the activity of this enzyme using pyroglutamylalanine as a substrate. researchgate.net This demonstrates that this compound is a recognized substrate for the bacterial enzyme. The test for pyroglutamyl aminopeptidase (PYR) activity is a standard and reliable method for distinguishing Streptococcus pyogenes from other streptococci. nih.gov

Mammalian pyroglutamate aminopeptidases play a significant role in the metabolism of various peptides. A pyroglutamyl peptidase purified from the soluble fraction of guinea-pig brain has been shown to catalyze the hydrolysis of the dipeptide this compound. nih.govresearchgate.net This enzyme, however, does not hydrolyze peptides where the pyroglutamyl residue is attached to proline. nih.govnih.gov Human PGP-1, a cysteine peptidase, is ubiquitously distributed in tissues and is responsible for removing N-terminal pyroglutamyl residues from a variety of polypeptides. nih.govuniprot.org The enzyme purified from human sources is a cytosolic protein. rndsystems.com

The catalytic mechanism of pyroglutamyl peptidases involves a conserved catalytic triad (B1167595) of amino acid residues. In the PGP-I from Bacillus amyloliquefaciens, this triad is composed of Cysteine-144, Histidine-168, and Glutamate-81. rcsb.org Mutational analysis of the Pseudomonas fluorescens pyrrolidone carboxyl peptidase (Pcp) has provided further insight into the active site. nih.govnih.gov Substitution of Cys-144 and His-166 resulted in inactive enzymes, confirming their essential role. nih.govnih.gov While the exact third residue of the catalytic triad was not definitively identified, results suggested that Glu-81, Asp-89, or Asp-94 might fulfill this role. nih.govnih.gov The active site contains a hydrophobic S1 pocket that accommodates the pyroglutamyl residue of the substrate. rcsb.org

Table 1: Key Residues in the Active Site of Pyroglutamyl Peptidases

| Enzyme Source | Catalytic Triad/Key Residues | Method of Identification |

| Bacillus amyloliquefaciens PGP-I | Cys144, His168, Glu81 | X-ray Crystallography rcsb.org |

| Pseudomonas fluorescens Pcp | Cys144, His166 | Site-directed Mutagenesis nih.govnih.gov |

| Pseudomonas fluorescens Pcp | Glu-81, Asp-89, or Asp-94 (potential third residue) | Site-directed Mutagenesis nih.govnih.gov |

Kinetic Characterization of Enzymatic Hydrolysis

The efficiency of this compound hydrolysis by pyroglutamyl peptidases can be quantified using kinetic parameters derived from the Michaelis-Menten model. libretexts.orgunizin.orgwikipedia.orglibretexts.org

The Michaelis-Menten equation describes the relationship between the initial reaction rate (V), the substrate concentration ([S]), the maximum reaction rate (V_max), and the Michaelis constant (K_M). nih.gov K_M represents the substrate concentration at which the reaction rate is half of V_max and is an inverse measure of the substrate's affinity for the enzyme. libretexts.orgunizin.org

For the pyroglutamyl peptidase from Streptococcus pyogenes, the kinetic parameters for the hydrolysis of this compound have been determined using a conductimetric assay. researchgate.net The Michaelis constant (K_M) for this compound was found to be 0.34 mM. researchgate.net This value provides a quantitative measure of the affinity of the S. pyogenes enzyme for this specific dipeptide substrate.

Table 2: Michaelis-Menten Kinetic Parameters for this compound Hydrolysis

| Enzyme Source | Substrate | K_M (mM) | V_max | Method |

| Streptococcus pyogenes Pyroglutamyl Peptidase | This compound | 0.34 researchgate.net | Not Specified | Conductimetry researchgate.net |

Enzyme Inhibition Studies and Inhibitor Characterization

The enzymatic breakdown of this compound is primarily catalyzed by pyroglutamyl peptidase I (PGP-I), a cytosolic cysteine peptidase. nih.gov This enzyme is responsible for cleaving the N-terminal pyroglutamyl (pGlu) residue from peptides. nih.govfrontiersin.org Inhibition of this enzyme can, therefore, prevent the degradation of this compound. Studies have focused on identifying and characterizing inhibitors for pyroglutamyl peptidases to understand their physiological roles and for potential therapeutic applications. bioivt.comarizona.edunih.govnih.gov

Inhibitors of pyroglutamyl peptidases can be broadly classified based on their chemical nature and mechanism of action. medcraveonline.com They range from synthetic compounds designed as active-site-directed agents to naturally occurring molecules. frontiersin.orgdcu.ie For instance, pyroglutamyl diazomethyl ketone is a known specific inhibitor that acts by covalently modifying the enzyme's active site. frontiersin.orgnih.gov Other research has led to the discovery of competitive inhibitors through the structural modification of substrates. nih.gov

The table below summarizes key inhibitors characterized for pyroglutamyl peptidases that would be active against the degradation of this compound.

| Inhibitor Name | Enzyme Target | Type of Inhibition | Key Findings | Reference(s) |

| Pyroglutamyl diazomethyl ketone | Pyroglutamyl Peptidase I (PGP-I) | Covalent, Active-site directed | Specific inhibitor for PGP-I. | frontiersin.orgnih.gov |

| N-benzyloxycarbonylprolyl prolinal | Prolyl Endopeptidase | Specific Inhibitor | Used to study TRH turnover, but highlights specificity of peptidase inhibitors. | nih.gov |

| CPHNA (N-[1-carboxy-2-phenylethyl]-N-imidazole benzyl (B1604629) histidyl-β-naphthylamide) | Pyroglutamyl Peptidase II (PPII) | Competitive | Potent inhibitor of the membrane-bound PPII. | nih.govoup.com |

| Glp-Asn-ProNH2 | Pyroglutamyl Peptidase II (PPII) | Competitive | A peptide analogue inhibitor derived from TRH structure. | nih.gov |

| Benarthin | Pyroglutamyl Peptidase I (PGP-I) | Not specified | A natural product inhibitor of PGP-I. | dcu.ie |

| Pyrizinostatin | Pyroglutamyl Peptidase | Not specified | A natural product inhibitor of pyroglutamyl peptidase. | dcu.ie |

Degradation Pathways and Intermediates

The degradation of this compound is a two-stage process involving the initial cleavage of the dipeptide followed by the entry of its components into distinct metabolic pathways.

The primary step in the catabolism of this compound is the hydrolytic cleavage of the peptide bond between the pyroglutamic acid residue and the alanine (B10760859) residue. nih.govqiagenbioinformatics.comresearchgate.netbeilstein-journals.org This reaction is catalyzed by Pyroglutamyl Peptidase I (PGP-I), also known as pyrrolidone carboxyl peptidase or pyroglutamate aminopeptidase. nih.govfrontiersin.orgnih.gov PGP-I exhibits broad substrate specificity, hydrolyzing N-terminal pyroglutamate from various peptides, including the dipeptide pyroglutamyl-alanine. dcu.ienih.govresearchgate.netscience.gov

The enzymatic cleavage reaction yields two primary products:

L-Pyroglutamic Acid (also known as 5-oxoproline or pidolic acid) wikipedia.org

L-Alanine wikipedia.org

This cleavage is essential for the subsequent metabolism of the individual amino acid components. The process effectively de-blocks the N-terminus, allowing the resulting molecules to be recognized by other metabolic enzymes. drugbank.com

Once liberated, L-alanine and L-pyroglutamic acid enter separate, well-established metabolic pathways.

Metabolism of Alanine: L-alanine is a non-essential amino acid that plays a central role in the transfer of nitrogen between tissues and the liver and in energy production. wikipedia.orgcreative-proteomics.com Its metabolic fate is primarily determined by two processes:

Transamination: Alanine undergoes transamination, primarily via the enzyme alanine transaminase (ALT), to form pyruvate (B1213749). wikipedia.orgnih.govsmpdb.ca This reaction involves the transfer of alanine's amino group to α-ketoglutarate, producing glutamate (B1630785). creative-proteomics.com

Gluconeogenesis and Energy Production: The pyruvate generated from alanine can be used by the liver for gluconeogenesis to synthesize glucose, which is particularly important during fasting. creative-proteomics.comnih.gov Alternatively, pyruvate can be converted to acetyl-CoA and enter the citric acid (TCA) cycle to be fully oxidized for energy. nih.govsmpdb.ca

Metabolism of Pyroglutamic Acid: Pyroglutamic acid (5-oxoproline) is a key intermediate in the γ-glutamyl cycle (also known as the glutathione (B108866) cycle). wikipedia.orgrupahealth.comnih.gov Its primary metabolic conversion is:

Decyclization to Glutamate: Pyroglutamic acid is converted to L-glutamate in an ATP-dependent reaction catalyzed by the enzyme 5-oxoprolinase. wikipedia.orgdrugbank.comlitfl.commosaicdx.com This step is crucial for recycling glutamate for glutathione synthesis. rupahealth.com

Integration with Glutamate Pools: The resulting L-glutamate joins the cell's general glutamate pool, where it can be used for protein synthesis, as a neurotransmitter, or as a nitrogen donor in various biosynthetic reactions. nih.gov

Contextual Metabolic Roles

The breakdown products of this compound are integrated into fundamental metabolic processes, particularly those concerning amino acid and nitrogen balance.

The metabolism of this compound is directly linked to the body's nitrogen economy. nih.govresearchgate.net The alanine component is a principal vehicle for nitrogen transport from peripheral tissues, such as muscle, to the liver. wikipedia.org

Glucose-Alanine Cycle: In the glucose-alanine cycle, amino groups from the catabolism of other amino acids are transferred to pyruvate to form alanine. wikipedia.org This alanine is released into the bloodstream, taken up by the liver, and converted back to pyruvate. creative-proteomics.com Its amino group is transferred to α-ketoglutarate to form glutamate, which is then deaminated. The released ammonia (B1221849) enters the urea (B33335) cycle for safe excretion, while the pyruvate is used for gluconeogenesis. wikipedia.org

Glutamate as a Nitrogen Hub: The pyroglutamate component, upon its conversion to glutamate, also feeds into this central nitrogen hub. wikipedia.org Glutamate is a key intermediate that collects nitrogen from various amino acids via transamination and can release it as free ammonia for the urea cycle through oxidative deamination by glutamate dehydrogenase. wikipedia.org

The pyroglutamate released from this compound degradation is part of a dynamic cycle of cyclization and decyclization that is critical for protein and peptide maturation and metabolism. wikipedia.org

Decyclization: As described, the key decyclization process is the conversion of pyroglutamate to L-glutamate by the enzyme 5-oxoprolinase. drugbank.comlitfl.com This reaction is a vital part of the γ-glutamyl cycle, ensuring the recovery of glutamate and the continuation of glutathione synthesis. rupahealth.commosaicdx.com

Cyclization: Pyroglutamate is formed via the intramolecular cyclization of an N-terminal L-glutamine or, to a lesser extent, L-glutamic acid residue of a peptide chain. wikipedia.orgdrugbank.com While this can occur spontaneously under certain conditions, it is often an enzyme-catalyzed post-translational modification mediated by glutaminyl cyclase. wikipedia.orgnih.govpnas.org This process is significant as it creates the pyroglutamyl-blocked N-terminus found in many hormones and peptides, including Thyrotropin-Releasing Hormone (TRH). nih.gov The degradation of this compound, therefore, releases a molecule that is both a product of peptide modification and a precursor for the key amino acid glutamate.

Iv. Advanced Analytical and Detection Methodologies in Research

Chromatographic Techniques for Separation and Quantification

Chromatography is a fundamental tool for the analysis of pyroglutamyl-containing peptides. It allows for the separation of target analytes from complex mixtures, which is a critical prerequisite for accurate identification and quantification.

High-Performance Liquid Chromatography (HPLC) stands as a robust and widely used method for the analysis of amino acids and peptides, including those with pyroglutamyl residues. The technique's versatility allows for coupling with various detectors, most commonly ultraviolet (UV) detectors, for quantitative analysis.

A common approach involves reversed-phase chromatography, utilizing columns such as a C18 stationary phase. semanticscholar.orgrsc.org For the detection of Pyroglutamylalanine, UV absorbance is typically monitored at a low wavelength, such as 205 nm, where the peptide bond absorbs light. semanticscholar.org Methodologies have been established for determining pyroglutamic acid in pharmaceutical preparations like compound amino acid injections. semanticscholar.org These methods are validated for their precision and accuracy, ensuring reliable quantification. semanticscholar.org

In some research applications, the analysis of N-terminal pyroglutamic acid in larger peptides is accomplished through enzymatic cleavage. nih.gov An enzyme, such as pyroglutamate (B8496135) aminopeptidase (B13392206), is used to specifically cleave the pyroglutamate residue from the peptide. nih.gov The resulting hydrolysate is then analyzed by isocratic HPLC to quantify the released pyroglutamic acid, providing a measure of the original N-terminally modified peptide. nih.gov This HPLC-based methodology is essential for determining the kinetic parameters of enzymes that process these peptides. nih.gov

| Parameter | Condition | Source |

|---|---|---|

| Column | Agilent ZORBAX SB C18 (250 mm × 4.6 mm, 5 μm) | semanticscholar.org |

| Mobile Phase | Acetonitrile and 0.01 mol·L-1 diammonium hydrogen phosphate (B84403) buffer (pH 1.6) | semanticscholar.org |

| Detection Wavelength | 205 nm | semanticscholar.org |

| Flow Rate | 1.0 mL·min-1 | semanticscholar.org |

| Pre-analysis Step | Enzymatic cleavage with pyroglutamate aminopeptidase for N-terminal pGlu quantification | nih.govnih.gov |

For enhanced sensitivity and specificity, Liquid Chromatography is frequently coupled with tandem mass spectrometry (LC-MS/MS). This powerful combination allows for the definitive identification and precise quantification of this compound and related metabolites, even at very low concentrations in complex biological matrices like fermentation media. nih.govresearchgate.net The technique often employs a reversed-phase C18 column for separation, sometimes with the addition of a volatile ion-pair reagent to improve retention and peak shape. nih.gov Detection is achieved using multiple reaction monitoring (MRM), which provides high selectivity by monitoring specific precursor-to-product ion transitions. nih.govnih.gov

A significant challenge in the LC-MS/MS analysis of pyroglutamic acid is the potential for analytical artifacts. Research has shown that glutamine and glutamic acid can undergo cyclization to form pyroglutamic acid within the electrospray ionization (ESI) source of the mass spectrometer. nih.govsemanticscholar.org This in-source conversion can lead to an overestimation of the actual amount of pyroglutamic acid in a sample. nih.gov The extent of this artifact is dependent on instrument parameters, particularly the fragmentor voltage. nih.gov To mitigate this issue, it is crucial to develop chromatographic conditions that can separate glutamine, glutamic acid, and pyroglutamic acid, and to use isotopic internal standards to correct for any in-source formation. semanticscholar.org

For unambiguous identification, chemical derivatization or hydrolysis can be used. A method involving mild hydrolysis with methanolic HCl can open the pyroglutamyl ring, resulting in a mass increase of 18 Da. researchgate.net This mass shift, readily detected by MS, serves as a definitive confirmation of a pyroglutamyl residue in a peptide. researchgate.net

| Technique/Finding | Description | Significance | Source |

|---|---|---|---|

| Methodology | Separation on a reversed-phase C18 column with a volatile ion-pair reagent, followed by MS/MS detection. | Allows for rapid and reliable quantification of underivatized pyroglutamic acid in complex media. | nih.gov |

| Analytical Artifact | In-source cyclization of glutamine and glutamic acid to pyroglutamic acid in the ESI source. | Can lead to significant overestimation of pyroglutamic acid. Requires chromatographic separation and optimization of MS parameters to minimize. | nih.govsemanticscholar.org |

| Identification Method | Mild hydrolysis opens the pyroglutamyl ring, causing a mass increase of 18 Da. | Provides a simple and rapid method for the unambiguous identification of pyroglutamyl peptides. | researchgate.net |

Capillary Electrophoresis (CE), particularly Capillary Zone Electrophoresis (CZE), is a high-resolution separation technique well-suited for the analysis of small, charged molecules like amino acids and dipeptides. CZE offers the advantage of rapid analysis times and the ability to analyze compounds without prior derivatization. mdpi.com This technique has been successfully applied to the quality control of pharmaceutical products, where it is used to identify and quantify impurities. For instance, L-pyroglutamyl-alanine has been identified as a known impurity in preparations of Alanyl-Glutamine using CE. google.com

The separation in CZE is performed in a fused-silica capillary under a high-voltage electric field. nih.gov Analytes are separated based on their charge-to-size ratio. Detection is commonly performed using UV absorbance spectrophotometry at around 200 nm. mdpi.comnih.gov The background electrolyte composition, pH, and the addition of organic modifiers are critical parameters that are optimized to achieve the desired separation. nih.gov

| Parameter | Details | Source |

|---|---|---|

| Application | Identification of L-pyroglutamyl-ALANINE as an impurity in Alanyl-Glutamine bulk drug. | google.com |

| Technique | Capillary Zone Electrophoresis (CZE) without derivatization. | mdpi.com |

| Capillary | Uncoated fused-silica capillary. | mdpi.comnih.gov |

| Detection | UV absorbance spectrophotometry at 200 nm. | mdpi.comnih.gov |

Spectrophotometric and Spectrofluorometric Assays for Enzyme Activity

Assessing the activity of enzymes that metabolize this compound, such as pyroglutamyl-peptidase I (PGP-I), is fundamental to understanding its biological function. creative-enzymes.comwikipedia.org Spectrophotometric and spectrofluorometric assays provide sensitive means to monitor these enzymatic reactions in real-time.

The activity of pyroglutamyl peptidases can be measured by monitoring the hydrolysis of a substrate. While this compound itself does not have a strong chromophore for easy spectrophotometric detection, its hydrolysis can be monitored using alternative methods. A conductimetric assay has been described for measuring pyroglutamyl peptidase activity using this compound as a substrate. researchgate.net This method was found to be more sensitive than traditional spectrophotometric comparisons that use chromogenic substrates like pyroglutamyl-β-naphthylamide. researchgate.net In assays with chromogenic substrates, the enzyme cleaves the pyroglutamyl moiety, releasing a chromophore that can be quantified by its absorbance, providing an indirect measure of enzyme activity. wikipedia.org

To achieve higher sensitivity and for applications in cellular imaging, fluorescent probes have been developed to detect peptidase activity. rsc.org These are often "activity-based" or "off-on" probes. bath.ac.uk The probe consists of a pyroglutamic acid recognition motif attached to a quenched fluorophore. bath.ac.uk When a specific enzyme, like Pyroglutamate aminopeptidase 1 (PGP-1), cleaves the amide bond of the pyroglutamate residue, the fluorophore is released and its fluorescence is "turned on". rsc.orgbath.ac.uk

Researchers have engineered probes using long-wavelength and near-infrared (NIR) fluorophores such as cresyl violet, DDAN, and hemicyanine derivatives. rsc.orgbath.ac.uknih.gov These probes exhibit high selectivity and sensitivity for PGP-1 under physiological conditions. rsc.org Their long-wavelength emission is particularly advantageous for biological imaging as it minimizes background autofluorescence from cells and tissues. nih.gov These advanced tools have enabled studies on the upregulation and distribution of PGP-1 during cellular processes like inflammation. rsc.org

| Probe Design Principle | Fluorophore Examples | Mechanism | Application | Source |

|---|---|---|---|---|

| "Off-On" Activity-Based Probe | Cresyl Violet, DDAN (7-amino-1,3-dichloro-9,9-dimethylacridin-2(9H)-one), Hemicyanine | Enzymatic cleavage of the pyroglutamic acid recognition group releases the fluorophore, causing a dramatic increase in fluorescence intensity. | Sensitive detection of PGP-1 activity; revealing upregulation of PGP-1 in cellular inflammation; high-throughput screening for inhibitors. | rsc.orgbath.ac.uknih.gov |

Conductimetric Methods for Enzyme Activity Measurement

In the study of this compound, particularly its interaction with enzymes, conductimetric methods offer a highly sensitive approach for measuring enzyme activity. This technique is applied to assay the activity of enzymes like pyroglutamyl peptidase (EC 3.4.19.3), which catalyzes the hydrolysis of an N-terminal pyroglutamyl group from a polypeptide. researchgate.netcreative-enzymes.comwikipedia.org The fundamental principle of the conductimetric assay lies in monitoring the change in electrical conductance of a solution resulting from an enzymatic reaction. researchgate.net

When pyroglutamyl peptidase acts on its substrate, this compound, it cleaves the peptide bond. This hydrolysis reaction, typically conducted in a buffer solution such as Tris buffer at a specific pH (e.g., pH 8.6), leads to the formation of pyroglutamic acid and alanine (B10760859). The reaction can be summarized as follows:

This compound + H₂O → Pyroglutamic Acid + Alanine

Research has shown that conductimetric methods can be significantly more sensitive than traditional spectrophotometric assays that use substrates like pyroglutamyl-β-naphthylamide. researchgate.net Kinetic parameters for the enzyme activity on this compound have been determined using this method. For instance, the Michaelis-Menten constant (Kₘ), which indicates the substrate concentration at which the reaction rate is half of the maximum, has been measured for pyroglutamyl peptidase from Streptococcus pyogenes. researchgate.net

| Substrate | Kₘ Value (mM) |

|---|---|

| This compound | 0.34 |

| Pyroglutamyltyrosine | 0.47 |

Sample Preparation Strategies for Complex Biological Matrices in Research

The accurate quantification of this compound in complex biological matrices such as plasma, urine, or tissue homogenates necessitates robust sample preparation strategies to remove interfering substances. biotage.comnih.gov The primary goals of sample preparation are to extract the analyte from the sample matrix, concentrate it, and eliminate components that could interfere with the subsequent analysis, such as proteins, salts, and lipids. biotage.com

Common strategies applicable to the extraction of small peptides like this compound from biological fluids include:

Protein Precipitation (PPT): This is often the first step for plasma or serum samples. It involves adding an organic solvent (e.g., acetonitrile) or an acid (e.g., trichloroacetic acid) to the sample to denature and precipitate the majority of proteins. After centrifugation, the supernatant containing the analyte of interest can be further processed. preomics.com

Liquid-Liquid Extraction (LLE): LLE separates compounds based on their relative solubilities in two different immiscible liquids. For a dipeptide like this compound, which is polar, this method might be used to remove nonpolar interferences. biotage.com

Solid-Phase Extraction (SPE): SPE is a highly effective and widely used technique for cleaning up and concentrating analytes. nih.gov It utilizes a solid sorbent material packed into a cartridge or a 96-well plate. Depending on the properties of this compound and the sample matrix, different SPE chemistries can be employed, such as reversed-phase, ion-exchange, or mixed-mode chromatography. For instance, a strong cation-exchange resin could be used to isolate pyroglutamyl peptides. researchgate.net

Ultrafiltration: This technique uses semipermeable membranes to separate molecules based on size. By selecting a membrane with an appropriate molecular weight cut-off (MWCO), high-molecular-weight proteins can be removed while allowing smaller molecules like this compound to pass through into the filtrate. nih.gov

For solid samples like tissues, an initial homogenization and extraction step is required to get the analytes into a liquid state before cleanup. wiley.com This can involve soaking the tissue in an appropriate extraction solution. wiley.com The choice of method or combination of methods depends on the specific biological matrix, the concentration of the analyte, and the requirements of the analytical instrument being used (e.g., LC-MS/MS). biotage.comnih.gov

Validation of Analytical Methods for Research Reproducibility and Accuracy

To ensure that the quantification of this compound is reliable and reproducible, the analytical method used must be thoroughly validated. youtube.com Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. researchgate.net The International Council for Harmonisation (ICH) provides a framework with specific parameters that must be evaluated. amsbiopharma.comaltabrisagroup.comeuropa.eu

For a quantitative method, such as a Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) assay for this compound, the key validation parameters include:

Specificity/Selectivity: The ability of the method to unequivocally measure the analyte in the presence of other components, such as impurities, degradation products, or matrix components. amsbiopharma.comyoutube.com This is often demonstrated by analyzing blank matrix samples to check for interferences at the retention time of the analyte. researchgate.net

Linearity and Range: Linearity is the ability to produce results that are directly proportional to the concentration of the analyte within a given range. youtube.com The range is the interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity. researchgate.net A calibration curve is constructed using at least five standard concentrations, and a correlation coefficient (r) of ≥ 0.995 is typically required. altabrisagroup.com

Accuracy: This expresses the closeness of the test results to the true value. ikev.org It is usually determined by analyzing samples with known concentrations (quality control samples) and is expressed as the percent recovery. amsbiopharma.com

Precision: This measures the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. slideshare.net It is evaluated at three levels:

Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval. slideshare.net

Intermediate Precision: Expresses within-laboratory variations (e.g., different days, different analysts). slideshare.net

Reproducibility: Expresses the precision between different laboratories. slideshare.net Precision is typically expressed as the relative standard deviation (RSD) or coefficient of variation (CV), with acceptance criteria often set at ≤15% (or ≤20% at the lower limit of quantification). youtube.com

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. researchgate.net The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. researchgate.net

Robustness: This is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature), providing an indication of its reliability during normal usage. slideshare.net

| Parameter | Common Acceptance Criteria |

|---|---|

| Specificity | No significant interference at the retention time of the analyte and internal standard. |

| Linearity (Correlation Coefficient, r) | ≥ 0.995 |

| Accuracy (% Recovery) | Within 85-115% of the nominal value (80-120% for LOQ). |

| Precision (RSD/CV%) | ≤ 15% (≤ 20% for LOQ). |

| Limit of Quantitation (LOQ) | Analyte response should be at least 5-10 times the response of a blank sample. |

| Analyte Stability | Concentration change should be within ±15% under tested conditions (e.g., freeze-thaw, long-term storage). |

V. Biochemical and Biological Roles in Research Models

Role as a Model Substrate in Enzyme Discovery and Characterization

Pyroglutamylalanine has been utilized in studies aimed at discovering new enzymes and characterizing their substrate specificity. The elucidation of an enzyme's natural substrates is fundamental to understanding its biological function. nih.gov A common strategy involves testing the enzyme's activity against a panel of potential substrates. nih.govnih.gov

In one such study, researchers investigating a novel 5-oxoprolinase from Alcaligenes faecalis N-38A used L-pyroglutamyl-alanine to test the enzyme's specificity. nih.govtandfonline.com The study found that this particular enzyme, which catalyzes the decyclization of L-pyroglutamate to L-glutamate, was inert toward L-pyroglutamyl-alanine. nih.govtandfonline.com This finding was crucial in defining the narrow substrate scope of the enzyme, demonstrating that it acts specifically on free L-pyroglutamate and not on N-terminal pyroglutamyl residues of peptides. nih.gov

Further research has employed pyroglutamyl-alanine in the mutational analysis of enzyme active sites. asm.org By observing how mutations affect the enzyme's ability to bind or process this dipeptide, scientists can infer the roles of specific amino acid residues in substrate recognition and catalysis. asm.orgnih.gov

Table 1: Use of this compound in Enzyme Specificity Studies

| Enzyme | Source Organism | Substrate Tested | Result | Reference |

|---|---|---|---|---|

| 5-Oxoprolinase | Alcaligenes faecalis N-38A | L-Pyroglutamyl-alanine | Inert (No activity) | nih.govtandfonline.com |

Interaction with Dipeptide Transport Systems

Dipeptides are transported across cellular membranes by specific carrier-mediated processes. umich.edu These transport systems, often part of the Solute Carrier (SLC) superfamily, such as PepT1 and PepT2, are crucial for the absorption of dietary protein digestion products and peptide-like drugs. mdpi.comnih.govmdpi.com this compound has been instrumental in probing the specificity of these transport systems.

Research using renal brush border membrane vesicles has demonstrated that this compound can inhibit the transport of another pyroglutamyl-containing dipeptide, pyroglutamyl-histidine. nih.govresearchgate.netphysiology.org These studies were designed to characterize the transport mechanism for pyroglutamyl-histidine, a metabolite of luteinizing hormone-releasing hormone. nih.govresearchgate.net

It was discovered that a high-affinity, low-capacity H+-cotransport system is responsible for the uptake of pyroglutamyl-histidine. nih.govphysiology.org The transport of pyroglutamyl-histidine was not inhibited by various other dipeptides like glycyl-proline and glycyl-sarcosine, nor by gamma-glutamyl-containing peptides. nih.govphysiology.org However, the transport was specifically inhibited by pyroglutamyl-alanine. nih.govresearchgate.netphysiology.org This finding suggests the existence of a distinct dipeptide carrier in the proximal tubule that shows specificity for pyroglutamyl-containing dipeptides. nih.govphysiology.org Further investigation identified multiple carriers for pyroglutamyl-histidine, with the lower affinity carrier being less specific than the high-affinity one. nih.gov

Table 2: Inhibition of Dipeptide Transport by this compound

| Transported Dipeptide | Cell Model | Key Finding | Reference |

|---|---|---|---|

| Pyroglutamyl-histidine | Renal brush border membrane vesicles | Transport was inhibited by pyroglutamyl-alanine, indicating a specific carrier for pyroglutamyl-containing dipeptides. | nih.govresearchgate.netphysiology.org |

Dipeptide uptake into cells is a complex process mediated by various transporters with broad but distinct specificities. umich.edunih.gov The primary mechanism for intestinal and renal uptake of most di- and tripeptides is the proton-coupled oligopeptide transporter (POT or SLC15) family, including PepT1 and PepT2. nih.govmdpi.com These transporters harness a proton gradient to move peptides into the cell. nih.gov

The specificity of these transporters is influenced by the structure of the dipeptide. mdpi.com For instance, studies have shown that the stereochemistry and the nature of the amino acid side chains affect the affinity for the transporter. umich.edu The inhibitory action of this compound on pyroglutamyl-histidine transport highlights a key aspect of this specificity. nih.gov The existence of a transport system that recognizes the pyroglutamyl moiety indicates that cells possess specialized mechanisms to handle N-terminally modified peptides, which are resistant to typical aminopeptidases. nih.govphysiology.org This specificity ensures the efficient uptake or clearance of such peptides from biological fluids. nih.gov

Identification in Metabolomic Profiling Studies

Metabolomics, the large-scale study of small molecules within cells, tissues, or organisms, provides a functional readout of the physiological state. wikipedia.orgmdpi.com Untargeted metabolomic analyses aim to identify and quantify a wide range of metabolites to discover biomarkers or understand metabolic pathways. nih.govmdpi.com this compound has been identified in such studies across different biological systems.

The metabolome of microbial communities, such as the vaginal microbiota, is a subject of intense research to understand host-microbe interactions and their link to health and disease. nih.govmdpi.com These studies have identified thousands of metabolites produced and consumed by various microbial species. biorxiv.orgresearchgate.net While comprehensive analyses of the vaginal metabolome have been conducted, detailing the metabolic signatures of dominant species like Lactobacillus crispatus and Gardnerella vaginalis, the specific identification of this compound is not consistently highlighted in broad surveys. biorxiv.orgbiorxiv.org However, the chemical space explored in untargeted metabolomics of microbial cultures is vast, with a high diversity of peptides and other compounds being detected. mdpi.com Given the prevalence of amino acid metabolism and peptide modifications in bacteria, it is plausible that this compound is present in specific microbial metabolomes, though its role and prevalence require more targeted investigation. nih.govplos.org

Metabolomic profiling of mammalian tissues and biofluids has successfully identified this compound. The NIH Metabolomics Workbench, a public data repository, lists this compound as a metabolite detected in studies involving mouse models, specifically in the gastrointestinal tract and blood. metabolomicsworkbench.org

Broader metabolomic studies of mammalian tissues often identify metabolites that are altered in disease states. For example, in the context of neurological and metabolic disorders, researchers analyze the metabolomes of the brain, cerebrospinal fluid (CSF), and serum. scientificarchives.comnih.gov While many studies focus on its constituent amino acid, pyroglutamate (B8496135) (also known as pyroglutamic acid), which has been identified as a potential biomarker in conditions like nonalcoholic steatohepatitis and systemic lupus erythematosus, the dipeptide itself is also part of the complex metabolic signature. nih.govnih.govmdpi.comfrontiersin.org The detection of this compound in these tissues suggests its involvement in endogenous metabolic pathways, although its specific role and significance are still under investigation. metabolomicsworkbench.org

Table 3: Detection of this compound in Mammalian Metabolomics Studies

| Study Focus | Sample Type | Organism | Finding | Reference |

|---|---|---|---|---|

| Spatial Analysis | Gastrointestinal Tract, Blood | Mouse | This compound identified and listed in metabolome database. | metabolomicsworkbench.org |

Comparative Biochemical Studies

This compound is a member of the broader class of pyroglutamyl (pGlu) dipeptides, which are characterized by an N-terminal pyroglutamic acid residue. Research across various models reveals that while these dipeptides share a common structural motif, their biological activities and biochemical properties are distinctly influenced by the C-terminal amino acid. Comparative studies highlight the unique characteristics of this compound relative to other pGlu dipeptides like pyroglutamylvaline (B1678539), pyroglutamyltyrosine, and pyroglutamylproline.

A primary area of biochemical comparison is their role as substrates for enzymes. This compound and pyroglutamyltyrosine have both been utilized as substrates to assay the activity of pyroglutamyl peptidase (E.C. 3.4.8.11). researchgate.net Kinetic studies measuring the Michaelis constant (Kₘ), which indicates the substrate concentration at which the enzyme reaction rate is at half-maximum, show a difference in enzyme affinity for these substrates. For a peptidase from Streptococcus pyogenes, the Kₘ value for this compound was 0.34 mM, while for pyroglutamyltyrosine it was 0.47 mM, suggesting a slightly higher affinity of this particular enzyme for this compound. researchgate.net The ability of pyroglutamyl-alanine to serve as a substrate for cleavage by pyrrolidone carboxyl peptidase has also been used to characterize wild-type and mutant forms of the enzyme from Pseudomonas fluorescens. nih.gov

Beyond enzymatic interactions, different pyroglutamyl dipeptides exhibit diverse biological effects in research models. Several pGlu dipeptides isolated from mushrooms, including pyroglutamylvaline and pyroglutamylproline, have been identified as taste-modulating compounds that can enhance saltiness perception. researchgate.netacs.orgresearchgate.net In contrast, similar taste-modulating activities have not been a primary focus in studies involving this compound.

Furthermore, research into the physiological effects of these dipeptides in animal models has uncovered a range of activities. For instance, a hydrophobic pyroglutamyl peptide fraction from miso, containing pyroglutamylproline (pGlu-Pro) and pyroglutamylvaline (pGlu-Val), was found to suppress high-fat diet-induced weight gain in mice. sciopen.com Studies on bioavailability have shown that after oral administration of fish sauce to rats, pGlu-Pro was one of the few pyroglutamyl peptides that significantly increased in the blood, suggesting it can survive gastrointestinal digestion and enter circulation. sciopen.com Other pyroglutamyl peptides, such as pyroglutamyl-tyrosine, are thought to play a role in host defense by enhancing the production of antimicrobial peptides in the gastrointestinal tract. nih.gov

The following table summarizes the comparative findings from various research models:

| Dipeptide | Comparative Biochemical/Biological Finding | Research Context/Model | Reference |

|---|---|---|---|

| This compound | Substrate for pyroglutamyl peptidase; Kₘ = 0.34 mM. | Enzymatic assay (Streptococcus pyogenes peptidase) | researchgate.net |

| Pyroglutamyltyrosine | Substrate for pyroglutamyl peptidase; Kₘ = 0.47 mM. May enhance antimicrobial peptide production. | Enzymatic assay; Gastrointestinal models | researchgate.netnih.gov |

| Pyroglutamylvaline | Exhibits taste-modulating (saltiness) effects. Associated with anti-obesity and anti-inflammatory activity. | Mushroom extracts; Fermented foods (miso); Macrophage cell culture | acs.orgsciopen.comresearchmap.jp |

| Pyroglutamylproline | Exhibits taste-modulating (saltiness) effects. Associated with anti-obesity activity. Shows significant bioavailability after oral administration. | Mushroom extracts; Fermented foods (miso, fish sauce); Rat model | acs.orgsciopen.comsciopen.com |

Dipeptides are frequently used as supplements in mammalian cell culture media, particularly for biopharmaceutical production using cell lines like Chinese Hamster Ovary (CHO) cells. nih.govresearchgate.netresearchgate.net This strategy is often employed to overcome the poor solubility and stability of certain free amino acids, such as tyrosine. nih.govresearchgate.net However, research demonstrates that the metabolic impact of these dipeptides on the cells is not uniform and depends heavily on their specific amino acid composition. nih.gov

Studies comparing different tyrosine-containing dipeptides in CHO cell cultures have revealed significant variations in their effects on cellular metabolism. For example, when L-prolyl-L-tyrosine (PY) was added to cultures, it led to increased consumption of L-glutamine and enhanced ATP availability within the cells. nih.gov In contrast, other dipeptides like glycyl-L-tyrosine (GY) and L-tyrosyl-L-valine (YV) did not cause significant alterations to the metabolic profile compared to control cultures. nih.gov This suggests that the specific pairing of amino acids in the dipeptide dictates its metabolic consequences. nih.gov The enhanced ATP formation observed with PY supplementation was substantial, being roughly four times higher than in reference samples. researchgate.net

The uptake kinetics of dipeptides are also a critical factor. Research on various dipeptides in CHO cultures indicates that the rate of uptake differs among them. d-nb.info Dipeptides containing alanine (B10760859), for instance, have been noted for their relatively fast uptake. d-nb.info Once inside the cell, dipeptides are typically hydrolyzed into their constituent amino acids, which then enter anabolic or catabolic pathways. nih.govd-nb.info

In a different cell model, RAW 264.7 macrophages, the anti-inflammatory effects of several pyroglutamyl dipeptides were compared. researchmap.jp The study found that while pyroglutamyl-leucine, pyroglutamyl-valine, pyroglutamyl-methionine, and pyroglutamyl-phenylalanine all reduced the production of inflammatory mediators stimulated by lipopolysaccharides, pyroglutamyl-leucine showed the most significant suppressive effect at the lowest concentration. researchmap.jp This demonstrates that even within the same structural class (pyroglutamyl dipeptides), the C-terminal amino acid profoundly influences the biological and metabolic response in a cell-specific context.

The following table provides a comparative overview of the metabolic effects of different dipeptide substrates in cell culture models.

| Dipeptide Substrate | Cell Type | Observed Metabolic/Cellular Effect | Reference |

|---|---|---|---|

| L-prolyl-L-tyrosine (PY) | CHO Cells | Increased L-glutamine usage, increased TYR uptake, and significantly increased ATP availability. | nih.govresearchgate.net |

| Glycyl-L-tyrosine (GY) | CHO Cells | Minimal impact on cellular metabolism compared to controls. | nih.govresearchgate.net |

| L-tyrosyl-L-valine (YV) | CHO Cells | Minimal impact on cellular metabolism compared to controls. | nih.govresearchgate.net |

| Pyroglutamyl-valine | RAW 264.7 Macrophages | Reduced production of LPS-induced inflammatory mediators. | researchmap.jp |

| Alanine-containing dipeptides (e.g., Alanyl-glutamine) | CHO Cells | Demonstrate fast uptake kinetics and can accelerate cell growth. | d-nb.info |

Vii. Future Research Directions and Emerging Applications in Basic Science

Unexplored Enzymatic and Metabolic Pathways

The metabolic fate of many small peptides is an area of active research. While the general enzymatic cleavage of the pyroglutamyl residue is known, the specific pathways involving Pyroglutamylalanine are not fully elucidated.

The primary enzyme responsible for cleaving the pyroglutamyl group from the N-terminus of peptides is Pyroglutamyl Peptidase (PGP), also known as 5-oxoprolinase. ontosight.ai This enzyme hydrolyzes the peptide bond between the pyroglutamyl residue and the adjacent amino acid, in this case, alanine (B10760859). ontosight.ai The breakdown of this compound is thus expected to yield pyroglutamic acid and alanine. However, the specifics of this process, including the enzyme subtype (e.g., PGP I or PGP II), its tissue-specific activity, and its efficiency in metabolizing this compound versus other pyroglutamyl peptides, remain largely unexplored.

Future research should focus on:

Identifying and Characterizing Specific Peptidases: Beyond the known PGPs, other proteases may be capable of hydrolyzing the pGlu-Ala bond, possibly in a tissue- or condition-specific manner. Investigating the full enzymatic repertoire responsible for its degradation is crucial.

Mapping Metabolic Fate: The ultimate fate of the constituent amino acids, pyroglutamic acid and alanine, following cleavage is important. Pyroglutamic acid is a metabolite in the glutathione (B108866) cycle. wikipedia.org Understanding the flux of this compound-derived components into this and other central metabolic pathways, such as glycolysis and gluconeogenesis, is a key research direction. nih.gov

Investigating Transport Mechanisms: How this compound is transported across cellular membranes is a critical, yet unanswered, question. Studies on the dipeptide pGlu-His have shown that its transport in the proximal tubules is inhibited by this compound, suggesting the existence of a specific transport system for pyroglutamyl-containing dipeptides that this compound can compete for. physiology.orgresearchgate.net Identifying and characterizing these transporters is essential for understanding the compound's bioavailability and site of action.

A comparative metabolomic analysis of vaginal microbiota has identified this compound as one of the metabolites present in the biofilm state of Gardnerella vaginalis, suggesting its involvement in microbial metabolism. biorxiv.org This opens a new avenue for exploring its role in host-microbe interactions and the metabolic pathways within the microbiome.

| Research Question | Proposed Approach | Potential Significance |

| What enzymes, other than known PGPs, metabolize this compound? | Screening of tissue extracts and recombinant enzymes for activity against this compound. | Discovery of novel proteases and a better understanding of peptide metabolism regulation. |

| How is this compound transported into cells? | Use of radiolabeled or fluorescently-tagged this compound in cellular uptake assays with subsequent identification of binding proteins. | Elucidation of bioavailability and targeted delivery mechanisms. researchgate.net |

| What is the metabolic impact of this compound on central pathways? | Stable isotope tracing studies to follow the carbon and nitrogen atoms from this compound into downstream metabolic networks like the glutathione cycle. wikipedia.org | Comprehensive understanding of the compound's physiological role. |

Advancements in Synthetic Strategies for Complex Pyroglutamyl Dipeptides

The synthesis of peptides, including dipeptides like this compound, has seen significant advancements. These methods are crucial for producing the quantities of pure material needed for research and for creating the modified versions required for probes.

Historically, the synthesis of L-Pyroglutamyl-L-alanine has been achieved through conventional liquid-phase chemical synthesis. peptanova.de One documented method involves reacting L-pyroglutamic acid pentachlorophenyl ester with L-alanine amide hydrochloride in dimethylformamide. prepchem.com

Modern synthetic strategies offer improved efficiency and versatility:

Solid-Phase Peptide Synthesis (SPPS): This is the most common method for peptide synthesis, allowing for automation and the straightforward creation of longer and more complex peptides. neulandlabs.comopenaccessjournals.com Applying SPPS to pyroglutamyl peptides involves using protected pyroglutamic acid as the N-terminal residue.

Novel Coupling Reagents: The development of more efficient and racemization-suppressing coupling reagents has improved the yield and purity of synthesized peptides. thieme-connect.de

Enzymatic Synthesis: The use of enzymes in reverse, under specific conditions, can offer a green and highly specific alternative to chemical synthesis for forming peptide bonds.

Protecting Group Strategies: The formation of the pyroglutamyl ring can sometimes occur as an unwanted side reaction during the synthesis of glutamine-containing peptides. thieme-connect.de Conversely, strategies have been developed to efficiently induce this cyclization from an N-terminal glutamic acid or glutamine residue to produce pyroglutamyl peptides specifically. sciopen.comthieme-connect.de

These advanced strategies can be leveraged to synthesize not only this compound itself but also a library of related dipeptides with variations in the second amino acid, allowing for a systematic exploration of structure-activity relationships.

| Synthetic Method | Description | Relevance to this compound |

| Liquid-Phase Synthesis | Reactants are dissolved in a solvent. A documented method for this compound amide synthesis exists. prepchem.com | Good for large-scale production of the simple dipeptide. peptanova.de |

| Solid-Phase Peptide Synthesis (SPPS) | The peptide is assembled on a solid resin support, allowing for easy purification. neulandlabs.com | Ideal for creating libraries of complex pyroglutamyl peptides and modified probes. |

| Use of Secondary Structure Disruptors | Incorporating elements like pseudoprolines can improve the synthesis of difficult or long peptide sequences. neulandlabs.com | Highly relevant for synthesizing more complex peptides that include a pGlu-Ala motif. |

| Enzymatic Ligation | Using enzymes to form the peptide bond. | Offers high stereospecificity and environmentally friendly conditions. |

Elucidation of Novel Biological Functions in Model Organisms

While specific biological functions for this compound are not well-defined, research on other food-derived pyroglutamyl di- and tripeptides has revealed a range of health-promoting activities, including hepatoprotective, antidepressant, and anti-inflammatory effects in cell cultures and animal models. morressier.comijmrhs.comresearchgate.net The pyroglutamyl residue is thought to enhance stability against degradation in the gastrointestinal tract, increasing the potential for systemic effects. sciopen.com

Future research using model organisms such as mice, zebrafish, or the nematode C. elegans could focus on:

Screening for Bioactivities: Administering pure this compound to these models and assessing a wide range of physiological and behavioral endpoints. This could include tests for anti-inflammatory, antioxidant, neuroprotective, or metabolic regulatory effects. ijmrhs.comresearchgate.net